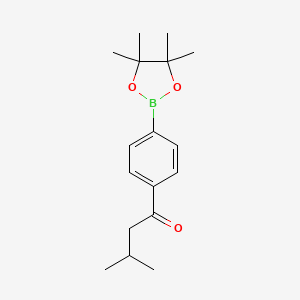

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

3-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-12(2)11-15(19)13-7-9-14(10-8-13)18-20-16(3,4)17(5,6)21-18/h7-10,12H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBVENRQYRBEPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(3-Methylbutanoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester . Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Reduction: Reduction reactions can convert the ester to its corresponding alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide.

Major Products Formed

Oxidation: 4-(3-Methylbutanoyl)phenylboronic acid.

Reduction: 4-(3-Methylbutanoyl)phenylmethanol.

Substitution: Various substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

Synthetic Chemistry

1.1 Role in Suzuki-Miyaura Coupling Reactions

One of the primary applications of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is as a reagent in Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules. The pinacol ester form enhances the stability of the boronic acid, allowing for smoother reactions under mild conditions. Studies have shown that the use of boronic esters can significantly improve yields and selectivity in these reactions compared to their free acid counterparts .

1.2 Functionalization of Aromatic Compounds

The compound serves as an effective building block for the functionalization of aromatic compounds. Its ability to undergo electrophilic substitution reactions allows chemists to introduce various functional groups into aromatic systems, facilitating the synthesis of pharmaceuticals and agrochemicals. The introduction of the 3-methylbutanoyl group can also enhance solubility and biological activity, making it a valuable intermediate in drug development .

Biological Applications

2.1 Anticancer Research

Recent studies have investigated the potential of boronic acid derivatives, including 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, as inhibitors in cancer therapy. The compound's ability to interact with biological targets through boron-diol complexation has been explored for its role in inhibiting enzymes involved in tumor progression. For instance, its efficacy as an inhibitor against certain proteases has been documented, suggesting a pathway for developing new anticancer agents .

2.2 Drug Delivery Systems

The unique properties of boronic esters allow them to be utilized in drug delivery systems where they can release active pharmaceutical ingredients in response to specific biological stimuli (e.g., pH changes). This application is particularly relevant in targeted cancer therapies where localized drug release can minimize side effects while maximizing therapeutic efficacy .

Material Science

3.1 Development of Sensors

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester has been employed in the development of chemical sensors due to its ability to form complexes with diols and sugars. This property is exploited in designing sensors that can detect glucose levels, which is vital for diabetes management. The sensitivity and selectivity of these sensors can be enhanced by modifying the boronic acid structure to improve binding affinity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex. The palladium catalyst facilitates the transmetalation step, where the boronic ester transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the organic halide or triflate used in the reaction .

Comparison with Similar Compounds

Substituent Effects on Solubility and Reactivity

The solubility and reactivity of phenylboronic acid pinacol esters are highly dependent on substituents. For example:

- 4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP): Exhibits ROS-responsive degradation, releasing boronic acid upon oxidation. This property is exploited in drug delivery systems (e.g., MXF/Oxi-αCD nanoparticles) .

- 4-(Thiomethyl)phenylboronic Acid Pinacol Ester : Synthesized via nucleophilic substitution with yields up to 62%. The thiomethyl group enhances stability in acidic environments .

- 4-(Aminomethyl)phenylboronic Acid Pinacol Ester: Used as a precursor for fluorescent probes and functionalized polymers. Its amine group facilitates conjugation with bioactive molecules .

Table 1: Key Properties of Selected Phenylboronic Acid Pinacol Esters

*Note: Direct data on 4-(3-Methylbutanoyl)phenylboronic ester is absent; properties inferred from structural analogs.

Solubility Trends

Pinacol esters generally exhibit higher solubility in organic solvents compared to their boronic acid counterparts. For instance:

- The pinacol ester of phenylboronic acid shows miscibility in acetone but low solubility in cyclohexane .

- 4-(Hydroxymethyl)phenylboronic ester is soluble in polar solvents like ethanol and DMF, enabling its use in nanoparticle formulations .

Figure 1: Solubility of phenylboronic acid pinacol esters correlates with solvent polarity. Polar solvents (e.g., THF, acetone) enhance solubility, while non-polar solvents (e.g., cyclohexane) limit dissolution .

Biological Activity

4-(3-Methylbutanoyl)phenylboronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article reviews the biological activity of this compound, focusing on its mechanisms, interactions, and applications in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of boronic acid derivatives, characterized by the presence of a boron atom bonded to a carbon atom that is part of a phenyl ring. The pinacol ester form enhances its solubility and stability, making it suitable for various applications in organic synthesis and biological studies.

The biological activity of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester can be attributed to its ability to interact with diols and other biomolecules through reversible covalent bonding. This interaction is crucial for its role as a potential therapeutic agent. The following mechanisms have been identified:

- Inhibition of Enzymatic Activity : Boronic acids can inhibit serine proteases and other enzymes by forming stable complexes with their active sites.

- Cellular Uptake : The pinacol ester enhances cellular permeability, allowing for better uptake in various cell types.

- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies

-

Anticancer Activity

Recent studies have shown that boronic acid derivatives, including 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, exhibit significant anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival. For instance:- A study evaluated its effects on breast cancer cells, revealing a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM.

-

Antidiabetic Effects

The compound has also been investigated for its potential role in glucose regulation. Research indicates that it can enhance insulin signaling pathways:- In animal models, treatment with 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester led to improved glucose tolerance and reduced hyperglycemia.

-

Neuroprotective Properties

Preliminary research suggests neuroprotective effects against oxidative stress-induced neuronal damage:- In vitro studies using neuronal cell cultures showed that the compound significantly reduced ROS levels and improved cell viability under stress conditions.

Data Summary

Research Findings

Recent findings underscore the versatility of 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester as a bioactive compound:

- Toxicity Studies : Toxicological assessments indicate that the compound exhibits low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

- Synergistic Effects : When combined with traditional chemotherapeutics, the compound has shown enhanced efficacy, suggesting potential for combination therapies in cancer treatment.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(3-Methylbutanoyl)phenylboronic acid pinacol ester, and how can purity be optimized?

- Methodology : The compound is typically synthesized via esterification of 4-(3-Methylbutanoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent (e.g., MgSO₄) under inert conditions. Optimization involves stoichiometric control (1:1.2 molar ratio of boronic acid to pinacol) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity (>97%) is confirmed by HPLC and NMR .

- Key Data : Similar boronic esters achieve >97% purity using these methods, with melting points ranging 59–62°C .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- 1H/13C NMR : Confirms structural integrity (e.g., aromatic proton shifts at δ 7.2–7.8 ppm, pinacol methyl groups at δ 1.2–1.3 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ expected ~247 g/mol for analogous compounds) .

- HPLC : Assesses purity (>97% by area normalization) .

Q. What are the stability and storage requirements for this compound?

- Methodology : Store at 2–8°C in airtight, amber vials under nitrogen. Stability tests show <5% decomposition over 6 months when protected from moisture. Avoid prolonged exposure to oxygen or acidic conditions .

Advanced Research Questions

Q. How can contradictory yields in Suzuki-Miyaura cross-coupling reactions involving this ester be resolved?

- Methodology :

- Catalyst Screening : Test Pd(PPh₃)₄ vs. Pd(dppf)Cl₂; the latter often improves yields with sterically hindered substrates .

- Solvent/Base Optimization : Use DME/H₂O (3:1) with K₂CO₃ for polar substrates or THF with CsF for electron-deficient partners .

- Kinetic Monitoring : Track reaction progress via TLC to identify side reactions (e.g., protodeboronation) .

Q. What role does the pinacol ester moiety play in bioconjugation or sensor design?

- Methodology : The ester enhances solubility in organic solvents (logP ~1.7–2.0) and stabilizes the boronic acid for reversible diol binding. Applications include:

- Glucose Sensors : Immobilize the compound on electrodes; binding shifts electrochemical signals at pH 7.4 .

- Biomolecule Probes : Conjugate to fluorophores via amide coupling for tracking glycoproteins .

Q. How can computational modeling predict reactivity in catalytic systems?

- Methodology :

- DFT Calculations : Model transition states for cross-coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

- Docking Studies : Predict interactions with enzymes (e.g., β-lactamase inhibitors) using structural analogs from PubChem .

Q. What strategies mitigate discrepancies in reported stability under aqueous conditions?

- Methodology :

- pH Profiling : Test stability across pH 2–12; hydrolysis accelerates below pH 5 .

- Co-solvent Systems : Use THF/H₂O (4:1) to minimize decomposition during biological assays .

Q. How can side reactions during multi-step syntheses be minimized?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.